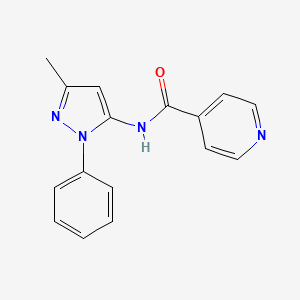![molecular formula C12H15N3O3 B12492855 N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]glycine](/img/structure/B12492855.png)
N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(1,3-dimethyl-2-oxo-1,3-benzodiazol-5-yl)methyl]amino}acetic acid is a complex organic compound that features a benzodiazole ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(1,3-dimethyl-2-oxo-1,3-benzodiazol-5-yl)methyl]amino}acetic acid typically involves the formation of the benzodiazole ring followed by the introduction of the amino acetic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization can yield the desired benzodiazole structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
{[(1,3-dimethyl-2-oxo-1,3-benzodiazol-5-yl)methyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The benzodiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzodiazole ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {[(1,3-dimethyl-2-oxo-1,3-benzodiazol-5-yl)methyl]amino}acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to mimic certain biological structures. It may also serve as a probe in biochemical assays.
Medicine
In medicine, {[(1,3-dimethyl-2-oxo-1,3-benzodiazol-5-yl)methyl]amino}acetic acid has potential therapeutic applications. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mecanismo De Acción
The mechanism of action of {[(1,3-dimethyl-2-oxo-1,3-benzodiazol-5-yl)methyl]amino}acetic acid involves its interaction with molecular targets such as enzymes and receptors. The benzodiazole ring can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethylbenzene: A simpler aromatic compound with similar structural features but lacking the benzodiazole ring.
Uniqueness
What sets {[(1,3-dimethyl-2-oxo-1,3-benzodiazol-5-yl)methyl]amino}acetic acid apart is its unique combination of a benzodiazole ring with an amino acetic acid moiety. This structure provides a versatile platform for chemical modifications, enabling the synthesis of a wide range of derivatives with diverse applications.
Propiedades
Fórmula molecular |
C12H15N3O3 |
|---|---|
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
2-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylamino]acetic acid |
InChI |
InChI=1S/C12H15N3O3/c1-14-9-4-3-8(6-13-7-11(16)17)5-10(9)15(2)12(14)18/h3-5,13H,6-7H2,1-2H3,(H,16,17) |
Clave InChI |
JZINQWXIVYDFOB-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)CNCC(=O)O)N(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[4-(1H-indol-3-yl)butanoyl]amino}benzoic acid](/img/structure/B12492776.png)
![N-[2-(cycloheptylamino)ethyl]-2-fluorobenzamide](/img/structure/B12492779.png)

![N-(1,3-benzothiazol-2-yl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B12492787.png)

![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-chloro-6-fluorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B12492794.png)


![6-(2-methylbenzyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B12492803.png)

![2-{[5-(2-ethoxy-2-oxoethyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B12492811.png)

![1-Cyclopentyl-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B12492823.png)
![ethyl 2-({[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B12492825.png)
